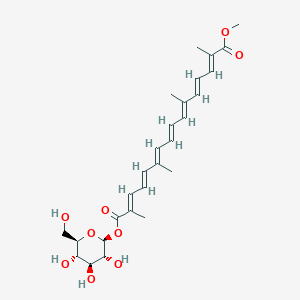

Crocin 4

Description

Contextualization of Crocin-4 within Carotenoid Glycoside Research

Crocin-4 is a prominent member of the crocins, a class of water-soluble carotenoid glycosides. researchgate.net Carotenoids are natural isoprenoid pigments synthesized by plants, fungi, algae, and bacteria, responsible for a spectrum of colors from yellow to red. researchgate.net Unlike most carotenoids which are fat-soluble, crocins possess hydrophilic properties due to the presence of sugar moieties attached to a carotenoid core. researchgate.netnih.gov

The core structure of all crocins is crocetin (B7823005), a 20-carbon dicarboxylic acid apocarotenoid. nih.govnih.gov The various forms of crocin (B39872) are distinguished by the type and number of sugar groups esterified to the carboxylic acid ends of the crocetin molecule. amerigoscientific.com Crocin-4 is specifically the trans-isomer of crocetin di-(β-D-gentiobiosyl) ester. researchgate.net It is chemically defined as a crocetin molecule esterified with two β-D-gentiobiosyl units. researchgate.net This structure contributes to its significant water solubility, a characteristic that sets it apart from many other carotenoids and influences its biological activity. researchgate.net

Crocins, including Crocin-4, are the primary chemical compounds responsible for the vibrant color of saffron, a spice derived from the stigmas of the Crocus sativus flower. nih.govwikipedia.org They are also found in the fruits of Gardenia jasminoides. researchgate.netfrontiersin.org Within the crocin family, several analogues exist, often designated as crocin-1 through crocin-4, with trans-crocin-4 being one of the most prevalent forms found in Spanish saffron. nih.gov

Table 1: Chemical Classification of Crocin-4

| Attribute | Description |

|---|---|

| Compound Class | Carotenoid Glycoside researchgate.net |

| Sub-Class | Crocin amerigoscientific.com |

| Core Structure | Crocetin (8,8'-diapo-carotenedioic acid) nih.gov |

| Glycosidic Moiety | β-D-gentiobiose researchgate.net |

| Chemical Name | trans-Crocetin di-(β-D-gentiobiosyl) ester researchgate.net |

| Molecular Formula | C44H64O24 wikipedia.orgnih.gov |

Historical Trajectories and Key Discoveries in Crocin-4 Research

The study of saffron and its constituents has a long history, but the specific investigation into its chemical components, like Crocin-4, is more recent. nih.gov Initial research focused on the extraction and identification of the compounds responsible for saffron's distinct color, flavor, and aroma. nih.gov The development of advanced analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), was a pivotal moment in crocin research. wikipedia.orgresearchgate.net These methods allowed for the separation, identification, and quantification of the individual crocin analogues, including Crocin-4, from complex saffron extracts. wikipedia.orgresearchgate.net

A significant discovery in the pharmacological study of Crocin-4 was its ability to cross the blood-brain barrier. medchemexpress.com Research demonstrated that trans-crocin 4, when administered intraperitoneally in mice, could be detected in the brain, and importantly, it did not hydrolyze into its aglycone form, crocetin. medchemexpress.com This finding opened new avenues for investigating its potential as a neuroprotective agent. medchemexpress.com

Subsequent research has increasingly focused on the specific biological activities of Crocin-4. Studies have explored its potent antioxidant properties and its role in combating oxidative stress. wikipedia.orgmedchemexpress.com A key area of discovery has been its potential application in neurodegenerative diseases, particularly Alzheimer's disease. medchemexpress.com Research has shown that Crocin-4 can inhibit the aggregation of amyloid-β (Aβ) fibrils, a key pathological hallmark of Alzheimer's. medchemexpress.com Furthermore, it has been found to modulate the amyloidogenic pathway and tau misprocessing in neuronal cell culture models. medchemexpress.com Beyond neuroprotection, its anti-inflammatory and antitumor activities have also become subjects of scientific inquiry. nih.govmedchemexpress.com

Table 2: Selected Milestones in Crocin-4 Research

| Year of Publication | Key Discovery/Finding | Research Focus |

|---|---|---|

| 2018 | trans-crocin 4 was shown to penetrate the blood-brain barrier in mice without being hydrolyzed to crocetin. medchemexpress.com | Pharmacokinetics |

| 2019 | Crocin-4 was found to modulate the amyloidogenic pathway and tau misprocessing in Alzheimer's disease cell models. medchemexpress.com | Neuropharmacology |

| 2020 | Research demonstrated that crocus-derived compounds, including crocins, alter the aggregation pathway of amyloid-β protein. medchemexpress.com | Alzheimer's Disease |

Current Research Paradigms and Challenges in Crocin-4 Studies

Current research on Crocin-4 is largely driven by its therapeutic potential, focusing on its pharmacological effects and the development of sustainable production methods.

Research Paradigms:

Neuroprotection: The primary focus of current research is the neuroprotective activity of Crocin-4, especially in the context of Alzheimer's and Parkinson's diseases. wikipedia.org Investigations are centered on its mechanisms of action, such as inhibiting Aβ aggregation, reducing tau phosphorylation, and counteracting oxidative stress and neuroinflammation. wikipedia.orgmedchemexpress.com

Anticancer Activity: There is a growing body of research into the antitumor effects of crocins. amerigoscientific.comnih.gov Studies are exploring how Crocin-4 can induce apoptosis (programmed cell death) and inhibit the proliferation and invasion of various cancer cells. amerigoscientific.comnih.gov

Anti-inflammatory and Antioxidant Effects: Crocin-4's potent antioxidant and anti-inflammatory properties are another major research paradigm. researchgate.netresearchgate.net Scientists are investigating its ability to scavenge free radicals, enhance the body's own antioxidant enzyme systems, and suppress pro-inflammatory pathways like NF-κB. wikipedia.orgresearchgate.net

Biosynthesis and Metabolic Engineering: Due to the high cost and limited supply of saffron, significant research efforts are directed towards establishing alternative production sources for Crocin-4. nih.gov This involves elucidating the biosynthetic pathway of crocins and using metabolic engineering techniques to produce them in heterologous systems like microbes (E. coli, yeast) and other plants (Nicotiana species). nih.govfrontiersin.orgbiorxiv.org The carotenoid cleavage dioxygenase 2L (CsCCD2L) has been identified as a key enzyme in this pathway. frontiersin.org

Research Challenges:

Supply and Cost: The natural source of Crocin-4, Crocus sativus, is labor-intensive to cultivate and harvest, making the pure compound expensive and its supply limited. biorxiv.orgmdpi.com This high cost is a significant barrier to conducting large-scale preclinical and clinical studies. nih.govbiorxiv.org

Chemical Instability: Crocins are sensitive to light and high temperatures, which can lead to degradation and isomerization from the trans to the cis form. nih.govresearchgate.net This instability poses a challenge for accurate quantification, extraction, and the formulation of stable products. nih.gov

Heterologous Production Yields: While metabolic engineering offers a promising alternative, achieving high yields of Crocin-4 in microbial or plant hosts remains a significant challenge. biorxiv.orgbiorxiv.org Optimizing the expression of biosynthetic genes and the supply of precursor molecules like zeaxanthin (B1683548) is an ongoing area of research. frontiersin.orgmdpi.com

Translational Gap: A substantial portion of the research on Crocin-4's benefits has been conducted in vitro or in animal models. wikipedia.org There is a notable lack of robust clinical trials in humans to definitively establish its therapeutic efficacy. wikipedia.org Bridging this gap between preclinical findings and clinical application is a major hurdle, common in natural product research. nih.gov

Structure

3D Structure

Properties

CAS No. |

55750-86-2 |

|---|---|

Molecular Formula |

C27H36O9 |

Molecular Weight |

504.6 g/mol |

IUPAC Name |

1-O-methyl 16-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate |

InChI |

InChI=1S/C27H36O9/c1-17(12-8-14-19(3)25(32)34-5)10-6-7-11-18(2)13-9-15-20(4)26(33)36-27-24(31)23(30)22(29)21(16-28)35-27/h6-15,21-24,27-31H,16H2,1-5H3/b7-6+,12-8+,13-9+,17-10+,18-11+,19-14+,20-15+/t21-,22-,23+,24-,27+/m1/s1 |

InChI Key |

ATQIQIBBBWQWOT-OMNKTTJZSA-N |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C=C/C=C(\C)/C(=O)OC |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C=CC=C(C)C(=O)OC |

Origin of Product |

United States |

Research Methodologies for Crocin 4 Isolation, Purification, and Characterization

Advanced Chromatographic Techniques for Crocin-4 Isolation and Purification

Chromatography is a cornerstone in the separation and purification of Crocin-4 from complex natural extracts, primarily from saffron (Crocus sativus L.) and gardenia fruits (Gardenia jasminoides Ellis). nih.govnih.govresearchgate.net Various chromatographic methods have been optimized to achieve high resolution and purity.

High-Performance Liquid Chromatography (HPLC) is a pivotal technique for the quantitative determination and purification of crocins, including Crocin-4. researchgate.netrifst.ac.ir Reversed-phase HPLC, often utilizing a C18 column, is commonly employed for the separation of these compounds. rifst.ac.irnih.gov The method's efficiency is dependent on several parameters, including the mobile phase composition, flow rate, and detection wavelength.

Researchers have developed various HPLC methods to separate different crocin (B39872) analogues. For instance, a gradient solvent system with a C18 reversed-phase column has been used to separate picrocrocin (B1677794), and cis- and trans-crocins from saffron extracts. aua.gr The mobile phase often consists of a mixture of an aqueous solution (sometimes acidified with acetic or formic acid) and an organic solvent like methanol (B129727) or acetonitrile, with a gradient elution program to effectively separate the different crocins. nih.govnifc.gov.vn Detection is typically performed using a UV-Vis or photodiode array (PDA) detector at a wavelength of 440 nm, which is the characteristic absorption maximum for crocins. nih.govaua.gringentaconnect.com The identification of peaks corresponding to specific crocins, such as trans-crocin-4, is a common outcome of these analyses. nih.govbiomedgrid.com

| Parameter | Description | Source |

|---|---|---|

| Column | C18, ODS, 250 mm x 4.6 mm, 5.0 µm particle size | rifst.ac.ir |

| Mobile Phase | Methanol (HPLC grade) with a gradient flow (20% to 80%) | rifst.ac.ir |

| Methanol-water (55:45) | ingentaconnect.comgoogle.com | |

| Methanol/water/acetic acid (85:14.5:0.5 v/v/v) | nih.gov | |

| Flow Rate | 1.0 mL/min | rifst.ac.iringentaconnect.com |

| 0.8 mL/min | nih.gov | |

| Detection Wavelength | 440 nm | nih.govrifst.ac.iringentaconnect.com |

| 423 nm | nih.gov | |

| Column Temperature | 30 °C | rifst.ac.ir |

| Injection Volume | 20 µL | rifst.ac.ir |

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that has been successfully applied to the isolation of crocins. A specific application, High-Speed Countercurrent Chromatography (HSCCC), has been utilized for the separation of crocin-1, crocin-2, crocin-3, and crocin-4 from gardenia fruit. researchgate.net This method avoids the use of a solid support matrix, which can sometimes lead to sample loss. mdpi.com

In one study, a biphasic solvent system composed of hexane/ethyl acetate/n-butanol/water (1:2:1:5, v/v) was used to isolate the four crocins with high purities: 94.1% for crocin-1, 96.3% for crocin-2, 94.1% for crocin-3, and 98.9% for crocin-4. researchgate.net Centrifugal Partition Chromatography (CPC), a form of CCC, has also been employed for the purification of crocins from saffron, demonstrating its potential for scale-up. researchgate.netmdpi.com

Aqueous Two-Phase Systems (ATPS) represent a liquid-liquid extraction technique with potential for the separation of biomolecules like crocins. researchgate.net ATPS are formed by mixing two aqueous solutions of incompatible solutes, such as a polymer and a salt, or two different polymers. nih.govnih.gov This creates two immiscible aqueous phases, providing a gentle environment for the separation of sensitive compounds. researchgate.net

A novel ATPS consisting of a carbohydrate (sorbitol) and an ionic liquid (tetrabutyl phosphonium (B103445) bromide) has been proposed for the separation of crocin. researchgate.net In this system, crocin showed a greater affinity for the ionic liquid-rich phase. researchgate.net Research has indicated that an increase in the concentration of the ionic liquid and sorbitol leads to a higher partition coefficient for crocin. researchgate.net Furthermore, an increase in temperature was found to enhance the partition coefficient of crocin, with a recovery of up to 97.55% at 308 K. researchgate.net This suggests that ATPS can be an effective single-step method for crocin separation. researchgate.net

The goal of preparative chromatography is to isolate larger quantities of a pure substance for further research or application. Various preparative chromatographic techniques are used to obtain high-purity Crocin-4 and other crocins. researchgate.netuni-halle.de

Preparative HPLC is a common method for isolating individual crocins. nih.gov For instance, a Symmetry Prep C18 column has been used to isolate crocins with a purity of over 97%. nih.gov The process often involves the use of a gradient elution with a mobile phase consisting of acidified water and an organic solvent. nih.gov

Another approach involves a two-step, low-pressure liquid chromatography process. researchgate.net In one such method, a mixture of styrene–divinylbenzene copolymer and modified starch polymers was used as the stationary phase. researchgate.net A gradient elution with aqueous methanol allowed for the separation of saffron extract into twenty fractions in the first step. researchgate.net A subsequent step on a different column resulted in highly pure crocin compounds. researchgate.net Macroporous resin column chromatography has also been used as an initial fractionation step before further purification by methods like HSCCC. nih.gov

| Technique | Stationary Phase/Column | Key Findings | Purity Achieved | Source |

|---|---|---|---|---|

| Preparative HPLC | Symmetry Prep C18 (300 × 19 mm × 7 µm) | Isolation of picrocrocin and crocins (trans-4GG, trans-2G, trans-3Gg) from Ukrainian saffron. | > 97% | nih.gov |

| Two-step, low-pressure liquid chromatography | Styrene–divinylbenzene copolymer and modified starch polymers | Separation of saffron extract into twenty fractions, followed by purification of individual crocins. | Crocin-1: 99.04%, Crocin-2: 97.40%, Crocin-3: 96.70% | researchgate.net |

| Macroporous resin column chromatography followed by HSCCC | Macroporous resin (HPD-100) | Two-step chromatographic approach for scale-up preparation of crocins from Gardenia jasminoides. | Crocin I: 98.7%, Crocin II: 99.1% | nih.gov |

Spectroscopic and Spectrometric Approaches in Crocin-4 Research

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation of isolated compounds like Crocin-4. These methods provide detailed information about the molecular structure and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the structural elucidation of organic molecules, including Crocin-4. acdlabs.comslideshare.net Modern NMR techniques, including one- and two-dimensional experiments, can determine the structure of complex molecules, often with very small amounts of sample. acdlabs.com

In the context of crocin research, NMR is used to confirm the identity and structure of isolated compounds. nih.gov For instance, 2D NMR experiments, such as 2D COSY (Correlation Spectroscopy), have been used to identify the structure of cis-isomers of crocetin (B7823005), the core component of crocins. nih.gov The chemical shifts (δ) in ¹H NMR and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom, respectively, allowing for the precise assignment of the molecular structure. core.ac.uk The coupling constants (J) between adjacent nuclei in ¹H NMR spectra help to establish the connectivity of protons within the molecule. core.ac.uk By analyzing the complete set of NMR data, including COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra, researchers can unambiguously determine the complex structure of crocins like Crocin-4. core.ac.uk

Mass Spectrometry (MS) Applications in Crocin-4 Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), serves as a powerful and precise analytical technique for the identification and quantification of Crocin-4 in complex mixtures such as saffron extracts. biomedgrid.com This methodology allows for the accurate determination of various crocin compounds, with studies consistently identifying trans-crocin 4 as a predominant component in saffron samples. biomedgrid.comresearchgate.netunifi.it

In LC-MS analysis, saffron extracts, often prepared using solvents like 50% methanol, are analyzed to separate different constituents before they enter the mass spectrometer. biomedgrid.com The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing a distinct molecular fingerprint for each compound. For Crocin-4, which is chemically known as crocetin di(β-D-gentiobiosyl) ester, mass spectra typically show a sodium adduct ion [M+Na]⁺ at an m/z of 999, corresponding to its molecular mass of 976 Da. aua.gr Further fragmentation analysis can reveal additional signals, such as ions at m/z 837 and 797, which correspond to specific losses of sugar moieties from the parent molecule. aua.gr

The reliability of quantitative analysis using LC-MS is often enhanced by the use of an internal standard, such as 2-nitroaniline, which helps to ensure the accuracy and reproducibility of the results. biomedgrid.com High-resolution mass spectrometry, for instance using a Quadrupole Time-of-Flight (QToF) instrument, provides highly accurate mass measurements that allow for the generation of possible elemental formulas, further confirming the identity of the compounds. olemiss.edu

Another MS technique, Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, has also been employed for the analysis of crocins. rsc.org This method allows for the direct analysis of crude extracts with minimal sample preparation, showing characteristic m/z spacing patterns that correspond to different crocetin glycosides. rsc.org In MALDI-MS spectra, crocins are typically observed as cationized species, commonly forming sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. rsc.org

Table 1: Mass Spectrometric Data for Crocin-4 Identification

| Ion Type | Molecular Mass (Da) | Observed m/z | Reference |

|---|---|---|---|

| [M+Na]⁺ | 976 | 999 | aua.gr |

| [(M+Na)-Gnt]⁺ | 976 | 837 | aua.gr |

| [M-Gnt]⁺ | 976 | 797 | aua.gr |

Note: m/z = mass-to-charge ratio; Gnt = Gentiobiose moiety.

UV-Visible Spectroscopy for Quantitative Research on Crocin-4

UV-Visible (UV-Vis) spectroscopy is a fundamental and widely used technique for the quantitative analysis of crocins, including Crocin-4, due to their strong light absorption in the visible range. This property is responsible for the characteristic yellow-orange color of saffron. uni-lj.si The international standard for saffron quality, ISO 3632, recommends UV-Vis spectrophotometry for quantification, specifying an absorption measurement around 440 nm for crocins. nih.gov

The UV-Vis spectrum of trans-crocins is distinguished by a strong, broad absorption band in the visible region between 400 and 500 nm, with a maximum absorption peak (λmax) typically observed at approximately 440-441 nm. aua.gruni-lj.sinih.gov This peak is characteristic of the all-trans-carotenoid structure. aua.gr In addition to the main visible peak, crocins also exhibit a secondary absorption band in the UV region around 250-260 nm, which corresponds to the glucosyl ester bonds. aua.grnih.gov Cis-isomers of crocins can be differentiated by an additional peak in the UV region at about 326-330 nm. aua.grnih.gov

For quantitative research, the concentration of crocin in a solution can be determined using the Beer-Lambert law, which relates absorbance to concentration. The molar absorption coefficient (ε) is a critical parameter in this calculation. For crocin, the molar absorption coefficient at 441 nm has been reported as approximately 1.35 x 10⁵ M⁻¹ cm⁻¹. nih.gov This high value indicates the intense color of the compound, allowing for its detection even at low concentrations. nih.gov High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or photodiode array (PDA) detector is the standard method for separating and quantifying individual crocins, with detection set at 440 nm. unifi.ituni-lj.si

Table 2: Spectroscopic Properties of trans-Crocin Isomers

| Spectral Region | Characteristic Absorption | Wavelength (nm) | Significance |

|---|---|---|---|

| Visible | Primary absorption band | ~440-441 | Quantification of total trans-crocins; responsible for color. aua.grnih.govnih.gov |

| UV | Secondary absorption band | ~250-260 | Corresponds to glucosyl ester bonds. aua.grnih.gov |

Optimization of Extraction Methods for Research-Grade Crocin-4

Solvent-Based Extraction Optimization for Crocin-4

The efficient extraction of research-grade Crocin-4 from its natural source, primarily saffron (Crocus sativus L.), is highly dependent on the optimization of solvent-based extraction parameters. The choice of solvent and the conditions under which it is used directly impact the yield and purity of the extracted crocins. Aqueous solutions of ethanol (B145695) and methanol are commonly employed solvents for this purpose. biomedgrid.comtorbath.ac.ir

Response Surface Methodology (RSM) is a statistical approach frequently used to optimize the conditions for Solid-Liquid Extraction (SLE). frontiersin.org This method allows researchers to systematically evaluate the effects of multiple variables simultaneously to find the optimal conditions for maximizing the extraction yield. nih.gov Key parameters investigated during optimization include solvent composition (e.g., ethanol concentration in water), extraction temperature, solid-to-liquid ratio, and extraction time. frontiersin.org

For instance, studies have shown that an ethanol-water mixture of 50:50 (v/v) can be an optimal ratio for the extraction of crocin. torbath.ac.ir Optimization analyses have revealed that maximizing the recovery of phenolic compounds, including crocins, can be achieved at temperatures around 50°C, with a 50% (v/v) ethanol concentration, a solid-to-liquid ratio of 0.2 g/mL, and an extraction time of 360 minutes for conventional SLE. frontiersin.org

Solid-Phase Extraction (SPE) is another technique that can be optimized for the selective separation of crocins from other compounds in an extract. In one study, the optimal SPE conditions for separating crocins involved using a 3 mL saffron extract volume and eluting with 10 mL of a 50% (v/v) acetonitrile/water mixture. mdpi.comdntb.gov.ua

Table 3: Optimized Parameters for Solvent-Based Extraction of Crocins

| Extraction Method | Parameter | Optimized Value | Outcome |

|---|---|---|---|

| Solid-Liquid Extraction (SLE) | Solvent Concentration | 50% (v/v) Ethanol in Water | Maximized antioxidant activity and compound recovery. frontiersin.org |

| Temperature | 48-50°C | Enhanced extractability. frontiersin.org | |

| Solid/Liquid Ratio | 0.17-0.2 g/mL | Maximized antioxidant activity. frontiersin.org | |

| Extraction Time | 342-360 min | Maximized yield. frontiersin.org | |

| Solid-Phase Extraction (SPE) | Elution Solvent | 50% (v/v) Acetonitrile in Water | Effective separation of crocins. mdpi.comdntb.gov.ua |

| Sample Volume | 3 mL | Optimized loading for separation. mdpi.comdntb.gov.ua |

Novel Extraction Techniques (e.g., Ultrasound-Assisted, Supercritical Fluid Extraction) for Crocin-4 Research

To enhance extraction efficiency, reduce solvent consumption, and shorten processing times, researchers have explored several novel extraction techniques for obtaining Crocin-4. These "green" technologies include Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE). researchgate.netnih.gov

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and accelerating the release of target compounds. scribd.com UAE has been successfully applied to extract crocin from saffron. researchgate.net The process can be optimized using RSM to determine the most effective parameters. One study identified optimal conditions as an ethanol concentration of 58.58%, an extraction time of 6.85 minutes, a duty cycle of 0.82, and an ultrasonic amplitude of 91.11%. scribd.com Compared to conventional methods, UAE often results in higher extraction recoveries in a significantly shorter time. researchgate.net

Supercritical Fluid Extraction (SFE) is another advanced technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. researchgate.net Supercritical CO₂ has properties of both a liquid and a gas, allowing it to diffuse into the plant matrix easily while having the solvating power of a liquid. A key advantage of SFE is that the solvent can be easily removed from the extract by simple depressurization, leaving a solvent-free product. For polar compounds like crocins, the polarity of supercritical CO₂ can be increased by adding a co-solvent or modifier, such as methanol. researchgate.net The optimization of SFE parameters like temperature, pressure, and co-solvent percentage is crucial for maximizing the yield of Crocin-4. researchgate.net

Table 4: Comparison of Novel Extraction Techniques for Crocins

| Technique | Principle | Key Advantages | Optimized Parameters Example |

|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances mass transfer. scribd.com | Reduced extraction time, lower solvent consumption, higher yield. scribd.comresearchgate.net | 58.58% ethanol, 6.85 min extraction time, 91.11% ultrasonic amplitude. scribd.com |

Preclinical Mechanistic Investigations of Crocin 4 Biological Activities

Mechanistic Insights into Crocin-4's Cellular Protection Modulations

Crocin's protective effects at the cellular level are largely attributed to its robust ability to counteract oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key factor in the pathogenesis of numerous diseases. Crocin (B39872) modulates this balance through several interconnected mechanisms, including the direct scavenging of free radicals, the enhancement of endogenous antioxidant enzyme systems, and the prevention of oxidative damage to cellular components like lipids.

Crocin has demonstrated a significant capacity to mitigate oxidative stress by directly influencing ROS levels. It functions as a potent free radical scavenger, neutralizing excess ROS and preventing them from damaging cellular macromolecules. Preclinical studies have consistently shown that crocin can prevent the overproduction of ROS in various experimental models. For instance, in PC12 cells exposed to high glucose conditions—a model for diabetic neuropathy—crocin pretreatment reduced the neurotoxic effects by lowering ROS production. Similarly, crocin has been found to decrease ROS levels in microglial cells, which are associated with neuroinflammation. This ability to combat ROS production is a cornerstone of its neuroprotective and cytoprotective effects.

Table 1: Selected Preclinical Studies on Crocin's Modulation of Reactive Oxygen Species (ROS)

| Model System | Stressor | Key Findings on ROS Modulation | Reference(s) |

|---|---|---|---|

| PC12 Cells | High Glucose | Decreased ROS production and reduced glucose-induced toxicity. | |

| BV-2 and N9 Microglial Cells | High Glucose/Free Fatty Acids | Inhibited the increase in ROS levels. | |

| C. elegans | Juglone | Enhanced survival under juglone-induced oxidative stress. |

Beyond direct ROS scavenging, crocin reinforces the cell's intrinsic antioxidant defenses. It potentiates the activity of key antioxidant enzymes, thereby enhancing the cell's capacity to neutralize free radicals. Studies have shown that crocin treatment increases the activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).

This regulation occurs at the genetic level, as crocin can enhance the mRNA expression of these enzymes. The nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of antioxidant responses, is often implicated. Crocin can activate the Nrf2/heme oxygenase-1 (HO-1) pathway, leading to a coordinated upregulation of antioxidant enzymes and cytoprotective genes. Furthermore, in the model organism C. elegans, crocin's antioxidant effects were linked to the activation of the DAF-16/FOXO pathway, which resulted in the upregulation of key antioxidant genes.

Table 2: Effect of Crocin on Key Antioxidant Enzymes in Preclinical Models

| Enzyme | Model System | Observed Effect | Reference(s) |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Pancreatic tissues (diabetic rats) | Increased enzyme activity. | |

| Liver and Kidney (mice) | Enhanced enzyme activity. | ||

| Catalase (CAT) | Pancreatic tissues (diabetic rats) | Increased enzyme activity. | |

| Liver tissue | Increased enzyme activity. | ||

| Glutathione Peroxidase (GSH-Px) | Liver (mice) | Enhanced enzyme activity. |

A critical consequence of excessive ROS is lipid peroxidation, a process that damages cellular membranes and can lead to cell death. Crocin effectively attenuates this mechanism. A primary indicator of lipid peroxidation is the level of malondialdehyde (MDA), and numerous studies have documented crocin's ability to significantly reduce MDA content in various tissues subjected to oxidative stress. This protective effect against lipid peroxidation has been observed in diverse models, including ischemia-reperfusion induced oxidative damage in the kidney and skeletal muscle of rats, highlighting its broad-spectrum cytoprotective capabilities.

Investigation of Crocin-4's Anti-Inflammatory Signaling Pathway Modulations

Inflammation is a complex biological response intricately linked with oxidative stress. Crocin has been shown to possess potent anti-inflammatory properties by modulating key signaling pathways that regulate the inflammatory process. Its mechanism of action involves the suppression of pro-inflammatory mediators and the inhibition of central transcription factors that orchestrate the inflammatory cascade.

A hallmark of crocin's anti-inflammatory activity is its ability to suppress the expression and secretion of pro-inflammatory cytokines. Preclinical studies across various models of inflammation have demonstrated that crocin can significantly reduce the levels of several key cytokines. These include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-17 (IL-17).

For example, in a rat model of collagen-induced arthritis, crocin administration led to a dose-dependent decrease in the mRNA expression of TNF-α, IL-17, IL-6, and CXCL8 in joint tissues. In lipopolysaccharide (LPS)-stimulated nucleus pulposus cells, a model for intervertebral disc inflammation, crocin inhibited the overexpression of IL-1β, TNF-α, and IL-6. This broad inhibition of key inflammatory messengers underscores its potential for managing inflammatory conditions.

Table 3: Crocin's Inhibitory Effects on Pro-Inflammatory Cytokines

| Cytokine | Model System | Key Finding | Reference(s) |

|---|---|---|---|

| TNF-α | Collagen-Induced Arthritis (Rats) | Decreased serum levels and mRNA expression in ankle tissues. | |

| Breast Cancer Cells | Caused a significant reduction in TNF-α levels. | ||

| IL-1β | LPS-Stimulated Nucleus Pulposus Cells | Inhibited LPS-induced overexpression. | |

| Breast Cancer Cells | Caused a significant reduction in IL-1β levels. | ||

| IL-6 | Collagen-Induced Arthritis (Rats) | Decreased serum levels and mRNA expression. | |

| LPS-Stimulated Nucleus Pulposus Cells | Inhibited LPS-induced overexpression. | ||

| IL-17 | Collagen-Induced Arthritis (Rats) | Decreased serum levels and mRNA expression. |

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. A significant body of evidence indicates that crocin exerts its anti-inflammatory effects primarily by modulating this pathway.

Crocin has been shown to inhibit the activation of NF-κB in multiple experimental settings. In LPS-stimulated macrophages, crocin was found to downregulate NF-κB activity, leading to the suppression of inducible nitric oxide synthase (iNOS) expression. In breast cancer cells, crocin's anti-inflammatory and anti-proliferative effects were linked to its ability to inhibit NF-κB activation by down-regulating the expression of Protein Kinase C theta (PRKCQ). The downregulation of NF-κB/Toll-like receptor (TLR) signaling is a recurring theme in crocin's protective mechanism. By inhibiting the activation of NF-κB, crocin effectively blocks the downstream cascade of inflammatory gene expression, thus alleviating the inflammatory response.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Interactions with Crocin-4

Preclinical in vitro studies have demonstrated the anti-inflammatory properties of crocin, a category of compounds to which crocin-4 belongs, through the dual inhibition of cyclooxygenase (COX) 1 and 2 enzymes. This inhibition consequently reduces the production of prostaglandin (B15479496) E2, a key mediator of inflammation. Furthermore, in animal models, pretreatment with crocin has been shown to dose-dependently inhibit xylene-induced ear edema in mice and carrageenan-induced paw edema in rats, further evidencing its anti-inflammatory effects.

Neuroprotective Mechanisms of Crocin-4 in Preclinical Models

Crocin-4, a significant carotenoid constituent of saffron, has demonstrated potent neuroprotective effects in various preclinical models. Its mechanisms of action are multifaceted, targeting key pathological pathways implicated in neurodegenerative diseases. These include the attenuation of neuroinflammation, modulation of apoptotic pathways, enhancement of neurotrophic factor expression, and interference with amyloidogenic and tau misprocessing pathways.

Crocin-4 exerts significant anti-inflammatory effects in the central nervous system. Studies have shown that crocin, including crocin-4, can suppress the activation of microglia, the primary immune cells of the brain, and reduce the production of pro-inflammatory mediators such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In an experimental model of Parkinson's disease, crocin treatment was found to ameliorate neuroinflammation by reducing the expression of inflammasome components like AIM2 and NLRP1, leading to decreased levels of caspase-1 and IL-1β. Furthermore, in a mouse model of Alzheimer's disease, crocin treatment suppressed inflammation by activating the PI3K/AKT signaling pathway, which in turn improved cognitive dysfunction. Research in models of atherosclerosis-associated cognitive impairment has also shown that crocin can alleviate neuroinflammation.

Crocin-4 has been shown to protect neuronal cells from apoptosis, or programmed cell death, through various mechanisms. In preclinical studies, crocin treatment has been observed to decrease the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-xL. It has been demonstrated that crocin can inhibit both intrinsic and extrinsic apoptotic pathways. This is achieved in part by mitigating mitochondrial dysfunction, which is a key trigger for the intrinsic apoptotic cascade. Furthermore, crocin has been found to modulate signaling pathways such as the JNK-BCL2-BAX pathway, which is critically involved in neuronal apoptosis.

Preclinical evidence suggests that crocin-4 can enhance the expression of neurotrophic factors, which are crucial for neuronal survival, growth, and plasticity. A key neurotrophic factor influenced by crocin is Brain-Derived Neurotrophic Factor (BDNF). Studies in socially isolated rats, a model for psychiatric disorders, have shown that crocin can restore decreased hippocampal BDNF expression levels. In models of sleep deprivation-induced memory deficits, crocin treatment has been found to increase the levels of BDNF and its receptor, TrkB, in the hippocampus. The neuroprotective effects of crocin are often linked to the activation of the CREB-BDNF signaling pathway.

In the context of Alzheimer's disease pathology, crocin-4 has demonstrated the ability to interfere with the amyloidogenic pathway and the misprocessing of tau protein. In neuronal cell culture models of Alzheimer's, trans-crocin 4 has been shown to significantly decrease the activity of β-secretase and γ-secretases, key enzymes in the generation of toxic amyloid-beta (Aβ) peptides. This leads to a reduction in the accumulation of Aβ. Furthermore, crocin-4 has been found to inhibit the aggregation of Aβ fibrils.

Regarding tau pathology, treatment with trans-crocin 4 has been shown to significantly reduce total tau levels and the phosphorylation of tau at specific sites (pThr231 and pSer199/Ser202). This is achieved by suppressing the activity of kinases such as GSK3β and ERK1/2, which are involved in tau hyperphosphorylation. By inhibiting both Aβ aggregation and tau hyperphosphorylation, crocin-4 targets two of the central pathological hallmarks of Alzheimer's disease.

Cardioprotective Mechanistic Studies of Crocin-4

Preclinical studies have highlighted the cardioprotective effects of crocin, a class of compounds that includes crocin-4, through various mechanisms primarily centered around its antioxidant and anti-inflammatory properties. In models of myocardial infarction, crocin has been shown to enhance antioxidant capacity and improve inflammation, with evidence suggesting the involvement of the PPARγ pathway. Crocin has also demonstrated the ability to protect cardiac cells from oxidative stress by modulating signaling pathways such as TLR4/PTEN/AKT/mTOR/NF-κB and microRNA-21. Furthermore, in studies on reperfusion-induced cardiac arrhythmias, crocin's protective effects are thought to be at least partially related to the stabilization and amplification of the antioxidant system.

Regulation of Ischemia-Reperfusion Injury Pathways by Crocin-4

Ischemia-reperfusion (I/R) injury is a complex pathological process characterized by cellular damage that occurs when blood supply is restored to tissue after a period of ischemia or lack of oxygen. The reintroduction of oxygen can lead to inflammation and oxidative stress, causing damage to cellular macromolecules. Preclinical studies suggest that crocin, a primary active constituent of Crocus sativus, can modulate key pathways involved in this injury.

In a rat model of unilateral renal ischemia-reperfusion injury, crocin pretreatment was found to restore the oxidant/antioxidant balance. This was demonstrated by the recovery of renal superoxide dismutase (SOD) activity and glutathione (GSH) concentration, alongside a reduction in malondialdehyde (MDA) content. Furthermore, crocin treatment led to a significant decline in inflammatory biomarkers, including serum lactate (B86563) dehydrogenase (LDH) and kidney nitric oxide content. Mechanistically, crocin appeared to exert these effects by down-regulating the expression of renal toll-like receptor 4 (TLR4) and the inflammatory cytokine interleukin-6 (IL-6).

Modulation of Myocardial Fibrosis Mechanisms by Crocin-4

Myocardial fibrosis, the excessive deposition of extracellular matrix proteins in the heart tissue, is a key contributor to cardiac dysfunction. Transforming growth factor-β1 (TGF-β1) is a predominant factor in pathological fibrosis. Studies on crocin have explored its potential to interfere with the molecular pathways driving this condition.

In a preclinical model of isoprenaline-induced myocardial fibrosis, crocin demonstrated a protective effect that may be associated with the TLR4/NF-κB (p65) signal transduction pathway. Treatment with crocin suppressed the expression of inflammatory cytokines, including interleukin-1, interleukin-6, and tumor necrosis factor-α (TNF-α), which were elevated by isoprenaline. Furthermore, crocin treatment resulted in a significant decrease in the mRNA levels of connective tissue growth factor (CTGF) and TGF-β1. It also modulated apoptosis-related proteins by decreasing the expression of B-cell lymphoma-2 (Bcl-2), Bcl-2-associated X protein (Bax), and caspase-3. The nuclear factor-kappa B (NF-κB) pathway is recognized as a central regulator of inflammatory cytokines implicated in cardiac fibrosis.

Hepatoprotective Mechanistic Studies of Crocin-4

Oxidative stress is a major contributor to various forms of liver injury. Crocin has been extensively studied for its ability to counteract hepatic oxidative stress through multiple mechanisms. In models of carbon tetrachloride (CCl4)-induced liver damage, crocin treatment was shown to suppress oxidative stress by decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increasing levels of the antioxidant glutathione (GSH) and total antioxidant status (TAS). It also modulated the activity of antioxidant enzymes, leading to decreases in superoxide dismutase (SOD) and catalase (CAT) that were initially elevated by CCl4.

Similarly, in a D-galactose-induced aging model, crocin administration suppressed the overgeneration of lipid peroxidation products like MDA. It has been shown to increase the levels of GSH and the expression of SOD and CAT. In studies of methotrexate-induced hepatotoxicity, crocin demonstrated an ability to reduce lipid peroxidation and enhance the antioxidant capacity of liver tissue. It achieved this by increasing the activity of antioxidant enzymes such as CAT, SOD, and glutathione peroxidase (GPx) and elevating GSH content. In cases of acetaminophen-induced liver toxicity, crocin administration also decreased serum levels of MDA and increased the activity of CAT, GSH, and GPx.

| Model of Liver Injury | Effect on Malondialdehyde (MDA) | Effect on Glutathione (GSH) | Effect on Superoxide Dismutase (SOD) | Effect on Catalase (CAT) | Source |

|---|---|---|---|---|---|

| CCl4-induced | Decrease | Increase | Decrease (from elevated levels) | Decrease (from elevated levels) | |

| Methotrexate-induced | Decrease | Increase | Increase | Increase | |

| Acetaminophen-induced | Decrease | Increase | - | Increase | |

| D-galactose-induced | Decrease | Increase | Increase | Increase |

Inflammation is a critical component in the progression of liver diseases. Preclinical evidence indicates that crocin can modulate hepatic inflammatory responses, primarily by regulating the NF-κB pathway and suppressing the secretion of pro-inflammatory cytokines. In a rat model of CCl4-induced liver fibrosis, crocin treatment significantly reduced the expression of key inflammatory and fibrogenic factors in the liver tissue. These included nuclear factor-kappa B (NF-κB), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and transforming growth factor-beta (TGF-β).

In a study on methotrexate-induced liver injury, pretreatment with crocin was found to reduce proinflammatory mediators. Specifically, it decreased the elevated levels of TNF-α and IL-1β caused by methotrexate. Research on non-alcoholic steatohepatitis (NASH) also showed that animals treated with crocin had a significant suppression in the hepatic level of TNF-α.

Nephroprotective Mechanistic Studies of Crocin-4

Oxidative stress is a key factor in the pathogenesis of various forms of kidney damage, including drug-induced nephrotoxicity. Crocin has demonstrated protective effects against renal injury by mitigating oxidative stress. In a model of unilateral renal ischemia-reperfusion, crocin pretreatment helped restore the oxidant/antioxidant balance, evidenced by the recovery of renal superoxide dismutase (SOD) activity, increased glutathione (GSH) concentration, and decreased malondialdehyde (MDA) content.

In gentamicin-induced nephrotoxicity, crocin's protective effects were linked to its ability to modulate the Nrf-2/HO-1 pathway and down-regulate genes such as NF-κB. Studies on cisplatin-induced acute renal failure showed that crocin treatment led to a significant and dose-dependent reduction in MDA concentration. It also produced a significant elevation in total thiol and glutathione peroxidase concentrations. Similarly, in a model of colistin-induced nephrotoxicity, crocin administration was associated with increased GSH levels and decreased MDA, indicating a reduction in oxidative stress. Further evidence from a periodontitis-induced kidney damage model showed that crocin improved the oxidant/anti-oxidant balance, reducing levels of MDA, total oxidant status (TOS), and the oxidative stress index (OSI), while increasing levels of GSH, SOD, and catalase (CAT).

| Model of Kidney Injury | Effect on Malondialdehyde (MDA) | Effect on Glutathione (GSH) | Effect on Superoxide Dismutase (SOD) | Effect on Other Antioxidants | Source |

|---|---|---|---|---|---|

| Renal Ischemia-Reperfusion | Decrease | Increase | Increase | - | |

| Cisplatin-induced | Decrease | - | - | Increase (Total Thiol, GPx) | |

| Colistin-induced | Decrease | Increase | - | - | |

| Periodontitis-induced | Decrease | Increase | Increase | Increase (CAT, TAS) |

Modulation of Renal Inflammatory Cascades

Preclinical research indicates that crocin, a primary water-soluble carotenoid constituent of saffron, demonstrates significant modulatory effects on inflammatory pathways in the kidney. In animal models of diabetic nephropathy, crocin has been shown to exert anti-inflammatory and anti-oxidative effects. Its mechanism may be linked to the inhibition of the TGF-β/Smad signaling pathway, a critical mediator in the progression of renal fibrosis. Studies have observed that crocin treatment can reduce the elevated levels of TGF-β1 and phosphorylated Smad2/3 in the kidneys of diabetic mice.

Furthermore, crocin administration has been associated with a significant reduction in the expression of pro-inflammatory cytokines. In aged rats exhibiting age-related renal inflammation, crocin treatment markedly reduced the abundance of mRNA for pro-inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This suggests a renoprotective effect by mitigating the inflammatory state and oxidative stress associated with both aging and metabolic diseases. The anti-inflammatory action of crocin is believed to be connected to its potent antioxidant and free-radical scavenging properties, which help in preserving the oxidant-antioxidant balance within renal tissues.

Antidiabetic Research Perspectives on Crocin-4 Mechanisms

Crocin has been investigated for its potential to modulate pathways involved in glucose homeostasis. In preclinical models of diabetes, oral administration of crocin has been shown to normalize blood glucose and HbA1c levels. The compound appears to improve glucose uptake and metabolism in tissues like the myocardium. This is evidenced by observations of enhanced activity of pyruvate (B1213749) kinase and the downregulation of pyruvate dehydrogenase kinase 4 (PDK4), an enzyme that inhibits glucose oxidation.

Studies in db/db mice, a model for type 2 diabetes, have shown that crocin can significantly decrease high levels of fasting blood glucose. This effect is partly attributed to the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a key cellular energy sensor, and its activation can enhance glucose uptake and utilization. Research also indicates that crocin can improve glucose tolerance, as demonstrated in oral glucose tolerance tests (OGTT).

Crocin has demonstrated a positive influence on insulin (B600854) signaling in several preclinical studies. It has been reported to improve insulin sensitivity and reduce insulin resistance in animal models of diabetes. One of the key mechanisms identified is the enhancement of the Akt signaling pathway, a central node in insulin-mediated cellular responses.

Research has shown that crocin increases the phosphorylation of Akt, which in turn promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. This process is crucial for facilitating glucose uptake into muscle and fat cells. The stimulatory effect of crocin on Akt phosphorylation has been confirmed in isolated cardiac myocytes exposed to high glucose, supporting a direct role in modulating glucose signaling pathways. Some studies also suggest that crocin may possess insulinomimetic properties, potentially by improving serum insulin levels in streptozotocin-induced diabetic models.

Investigational Insights into Crocin-4's Anti-Cancer Mechanisms (Preclinical)

Crocin has been shown to induce apoptosis, or programmed cell death, across a variety of cancer cell lines in preclinical settings. The underlying mechanisms are multifaceted and often involve the modulation of key apoptotic regulatory proteins. A common pathway involves the activation of the caspase cascade, with studies showing activation of initiator caspases like caspase-9 and executioner caspases like caspase-3.

The induction of apoptosis by crocin is frequently linked to its ability to alter the ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family. Research has demonstrated that crocin treatment can lead to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting cell death. Furthermore, crocin has been observed to upregulate the expression of the tumor suppressor protein p53. This can trigger apoptosis through p53-dependent mechanisms. The cytotoxic effects of crocin have been noted in cell lines from various cancers, including lung, breast, colon, pancreatic, prostate, and head and neck cancers.

| Cancer Cell Line | Key Apoptotic Mechanisms Observed with Crocin Treatment | Reference |

|---|---|---|

| Lung (SPC-A1) | Increased p53 and Bax mRNA levels; decreased Bcl-2 mRNA levels. | |

| Head and Neck (HN-5) | Induction of a sub-G1 peak in flow cytometry, indicative of DNA fragmentation and apoptosis. | |

| Colon (HCT116) | Activation of caspase-3 and cleavage of PARP; induction occurs in both p53 wild-type and p53-null cells. | |

| Prostate (PC-3) | Activation of the intrinsic apoptotic pathway via caspase-9 activation. | |

| Pancreatic (BxPC-3) | Induction of DNA fragmentation and G1-phase cell cycle arrest. |

In addition to inducing apoptosis, crocin has been found to inhibit two other critical processes in cancer progression: cell proliferation and angiogenesis (the formation of new blood vessels). Its anti-proliferative effects are often mediated by inducing cell cycle arrest at various phases, including G0/G1, S, and G2/M, preventing cancer cells from dividing. This is frequently accomplished by down-regulating the expression of key cell cycle regulators, such as cyclin D1.

Crocin's anti-angiogenic activity has been demonstrated in both in vitro and in vivo models. It can inhibit the migration, invasion, and tube formation of endothelial cells, which are essential steps in the angiogenic process. A primary mechanism for this effect is the inhibition of the TNF-α/NF-κB/VEGF signaling pathway. By targeting this pathway, crocin can reduce the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor, from cancer cells. This leads to a reduction in microvascular density in tumor tissues, thereby impeding tumor growth and metastasis.

| Target Process | Cancer Model / Cell Line | Mechanism of Inhibition by Crocin | Reference |

|---|---|---|---|

| Cell Proliferation | Breast Cancer (T-47D, MDA-MB-231) | Downregulation of miR-122-5p, leading to reduced proliferation. | |

| Cell Proliferation | Prostate Cancer | Down-regulation of cyclin D1 expression, leading to cell cycle arrest. | |

| Angiogenesis | Colon Cancer (HT-29, Caco-2) | Inhibition of TNF-α/NF-κB/VEGF pathways, reducing VEGF secretion. | |

| Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition of cell migration, invasion, and tube formation. |

Modulation of Cell Cycle Progression by Crocin-4

Crocin-4, a significant carotenoid constituent of saffron, has demonstrated notable effects on the regulation of cell cycle progression in various cancer cell lines. Research indicates that its anti-proliferative activity is often linked to its ability to induce cell cycle arrest at different phases, thereby inhibiting the uncontrolled division of cancer cells.

In human lung adenocarcinoma cells (A549 and SPC-A1), treatment with crocin resulted in a concentration-dependent inhibition of proliferation, which was associated with an arrest at the G0/G1 phase of the cell cycle. This G0/G1 arrest prevents cells from entering the DNA synthesis (S) phase, a critical step for cell division. The molecular mechanism underlying this effect involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, coupled with the downregulation of the anti-apoptotic protein Bcl-2.

Similar effects have been observed in other cancer types. For instance, in pancreatic cancer cells (BxPC-3), crocin induced a G1-phase cell cycle arrest, contributing to its cytotoxic effects. In prostate cancer cell lines, crocin was found to inhibit cell cycle progression by down-regulating the expression of cyclin D1, a key protein that promotes the transition from G1 to S phase. Furthermore, studies on hepatocellular carcinoma (HepG2) cells have shown that crocin can suppress the S and G2/M phases of the cell cycle. In human skin cancer cells, crocin was also shown to induce cell cycle arrest in the G0/G1 phase.

The collective evidence from these preclinical studies suggests that a primary anticancer mechanism of crocin involves the disruption of the normal cell cycle in malignant cells, leading to a halt in their proliferation.

Interactive Data Table: Crocin's Effect on Cell Cycle Progression in Cancer Models

| Cancer Type | Cell Line(s) | Observed Effect on Cell Cycle | Key Molecular Targets |

|---|---|---|---|

| Lung Adenocarcinoma | A549, SPC-A1 | G0/G1 arrest | ↑ p53, ↑ Bax, ↓ Bcl-2 |

| Pancreatic Cancer | BxPC-3 | G1 arrest | Not specified |

| Prostate Cancer | Not specified | Inhibition of progression | ↓ Cyclin D1 |

| Hepatocellular Carcinoma | HepG2 | Suppression of S and G2/M phases | Not specified |

| Skin Cancer | A431, SCL-1 | G0/G1 arrest | Not specified |

Effects on Metastatic Pathways and Invasion

Metastasis, the process of cancer cells spreading to distant organs, is a major cause of cancer-related mortality. Preclinical studies have shown that crocin can interfere with several key steps of the metastatic cascade, including cell migration, invasion, and angiogenesis.

In colon cancer models using HT-29 and Caco-2 cells, crocin demonstrated a significant, concentration-dependent inhibitory effect on cell migration and invasion. It also inhibited angiogenesis, the formation of new blood vessels that tumors need to grow and spread, in human umbilical vein endothelial cells (HUVEC). The underlying mechanism for these effects in colon cancer involves the inhibition of the TNF-α/NF-κB/VEGF pathways. Crocin was observed to reduce the secretion of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor, and inhibit the activation of Nuclear Factor-kappa B (NF-κB) induced by Tumor Necrosis Factor-alpha (TNF-α).

Research on triple-negative breast cancer (TNBC), a particularly aggressive subtype, has also highlighted crocin's anti-metastatic potential. In a murine model using 4T1 cells, crocin treatment led to smaller tumors, higher survival rates, and a lack of metastatic deposits in the liver and lungs of treated mice compared to the untreated group. This was associated with the downregulation of genes targeted by the Wnt/β-catenin pathway. Furthermore, in the MDA-MB-231 TNBC cell line, crocin was found to suppress the epithelial-to-mesenchymal transition (EMT), a critical process for cancer cell invasion and metastasis. This was evidenced by an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers such as Vimentin, Snail, and Zeb-1.

These findings collectively suggest that crocin targets multiple facets of metastasis, including cell motility and the tumor microenvironment, making it a compound of interest for preventing cancer spread.

Interactive Data Table: Anti-Metastatic Effects of Crocin

| Cancer Type | Model System | Observed Effects | Mechanistic Pathway(s) |

|---|---|---|---|

| Colon Cancer | HT-29, Caco-2 cells; HUVEC cells; In vivo angiogenesis models | Inhibited cell migration, invasion, and angiogenesis | Inhibition of TNF-α/NF-κB/VEGF pathway |

| Triple-Negative Breast Cancer (TNBC) | 4T1 murine model | Reduced tumor size, increased survival, prevented metastasis to liver and lungs | Downregulation of Wnt/β-catenin target genes |

| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 cells | Inhibited cell proliferation and migration; Suppressed EMT | Interference with Wnt/β-catenin pathway; ↑ E-cadherin, ↓ Vimentin, Snail, Zeb-1 |

Regulation of Specific Signaling Pathways by Crocin-4 in Cancer Models

The anticancer effects of crocin are mediated through its interaction with various intracellular signaling pathways that are often dysregulated in cancer. Key pathways identified in preclinical research include the PI3K/AKT/mTOR, MAPK, JAK/STAT, and Wnt/β-catenin pathways.

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. While direct evidence for Crocin-4 is building, studies on crocin show it can modulate this pathway. In colorectal cancer cells, crocin treatment led to the inactivation of AKT by reducing its phosphorylation. In other contexts, such as neuroprotection, crocin has been shown to activate the PI3K/Akt/mTOR pathway to inhibit autophagy and reduce oxidative stress, highlighting its ability to modulate this pathway depending on the cellular context.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, plays a significant role in cell proliferation and metastasis. In colon cancer cells, crocin was found to weaken the phosphorylation of ERK in a dose-dependent manner, suggesting inhibition of this pathway contributes to its anti-cancer effects. In gastric cancer cells, crocin combined with cisplatin (B142131) was shown to inhibit proliferation and EMT through the FGFR3/MAPK/ERK pathway.

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is often overactive in cancer, promoting cell proliferation and survival. Crocin has been shown to exert anti-tumor effects by repressing this pathway. In human skin cancer cells (A431 and SCL-1), crocin inhibited the expression of Jak2 and Stat3 in a dose-dependent manner, leading to apoptosis. Similarly, in colon cancer cells (HCT-116), crocin suppressed the phosphorylation of JAK2 and STAT3.

Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway is frequently associated with cancer development and metastasis. Crocin has been demonstrated to interfere with this pathway in several cancer models. In a murine model of triple-negative breast cancer, crocin treatment resulted in the downregulation of Wnt/β-catenin target genes in tumors and lungs. In skin cancer models, crocin was also found to reduce the expression of both Wnt and β-catenin. Studies on the MDA-MB-231 breast cancer cell line further confirmed that crocin inhibits metastasis by suppressing the Wnt/β-catenin signaling pathway.

Interactive Data Table: Crocin's Regulation of Signaling Pathways in Cancer

| Signaling Pathway | Cancer Model(s) | Effect of Crocin | Downstream Consequences |

|---|---|---|---|

| PI3K/AKT/mTOR | Colorectal Cancer | Decreased phosphorylation of AKT | Inhibition of cell proliferation |

| MAPK/ERK | Colon Cancer, Gastric Cancer | Decreased phosphorylation of ERK | Inhibition of cell proliferation and metastasis |

| JAK/STAT | Skin Cancer, Colon Cancer | Decreased expression/phosphorylation of JAK2 and STAT3 | Induction of apoptosis |

| Wnt/β-catenin | Triple-Negative Breast Cancer, Skin Cancer | Downregulation of Wnt, β-catenin, and target genes | Inhibition of metastasis and EMT |

Ocular Protective Mechanisms of Crocin-4

Crocin has been investigated for its potential therapeutic use in various ocular diseases, with research pointing to its anti-inflammatory, anti-oxidative, and neuroprotective effects. These properties are particularly relevant for conditions like age-related macular degeneration (AMD), diabetic retinopathy, and glaucoma, where oxidative stress and inflammation are key pathogenic factors.

Retinal Oxidative Stress Attenuation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, plays a critical role in retinal damage. Crocin has demonstrated potent antioxidant capabilities in various models of retinal injury.

In a rat model of ischemia/reperfusion (IR) injury, a condition that induces significant oxidative stress, pretreatment with crocin significantly attenuated the damage. It was found to reduce lipid peroxidation, a key marker of oxidative damage to cell membranes, and restore the activity of the antioxidant enzyme superoxide dismutase (SOD) in the retina. The study also noted that crocin helped maintain the levels of glutathione (GSH), a major endogenous antioxidant.

Studies using retinal pigment epithelial (RPE) cells, which are crucial for retinal health and are damaged in AMD, have further elucidated crocin's protective mechanisms. In ARPE-19 cells exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress, crocin was shown to scavenge ROS accumulation and decrease malondialdehyde (MDA) peroxidation, another indicator of lipid damage. This antioxidant action contributes to its ability to protect RPE cells from oxidative stress-induced death. The neuroprotective effects of crocin against oxidative stress in the retina may be mediated in part through the ERK signaling pathway.

Interactive Data Table: Crocin's Attenuation of Retinal Oxidative Stress

| Model System | Oxidative Stressor | Protective Effects of Crocin | Biochemical Markers Modulated |

|---|---|---|---|

| Rat Retina (in vivo) | Ischemia/Reperfusion | Protected retina from damage and cell death | ↓ Lipid Peroxidation, ↑ SOD activity, Restored GSH levels |

| ARPE-19 cells (in vitro) | Hydrogen Peroxide (H₂O₂) | Attenuated cell injury and death | ↓ ROS accumulation, ↓ MDA peroxidation |

| Corneal Sensory Neurons (in vitro / in vivo) | Blue Light Exposure | Preserved mitochondrial function and corneal innervation | Scavenging of free radicals |

Modulation of Retinal Inflammatory Responses

Neuroinflammation, often driven by the over-activation of microglial cells, is a key component in the pathogenesis of diabetic retinopathy and other neurodegenerative diseases of the retina. Crocin has been shown to modulate these inflammatory responses, thereby exerting a protective effect.

In a study simulating diabetic conditions using high-glucose and free fatty acids, microglial cells (BV-2 and N9) became over-activated, leading to increased oxidative stress and the production of pro-inflammatory factors. Treatment with crocin was found to prevent this over-activation and inhibit the subsequent pro-inflammatory response and oxidative stress. The mechanism for this effect was linked to the activation of the PI3K/Akt signaling pathway.

The anti-inflammatory properties of crocin are also associated with its ability to suppress pro-inflammatory pathways like the NF-κB pathway. By inhibiting the activation of microglia and reducing the release of inflammatory mediators, crocin helps to protect retinal neurons from inflammation-induced damage and apoptosis.

Immunomodulatory Research on Crocin-4

Beyond its specific anti-inflammatory effects in the retina, crocin possesses broader immunomodulatory properties that contribute to its therapeutic potential. These effects are largely tied to its potent antioxidant and anti-inflammatory activities.

Research suggests that crocin can modulate immune responses by influencing key signaling pathways and the production of cytokines. One of the primary mechanisms is the downregulation of NF-κB expression. NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes. By inhibiting its activation, crocin can effectively dampen the inflammatory cascade.

This immunomodulatory capacity has been highlighted in the context of lung injury, where crocin was shown to alleviate the uncontrolled production of cytokines that can lead to tissue damage. It also ameliorates pulmonary fibrosis through its anti-inflammatory, antioxidant, and immunomodulatory properties. Furthermore, crocin can activate the Nrf2 pathway, which plays a crucial role in protecting against oxidative stress, a common trigger for inflammatory responses.

These findings indicate that crocin's ability to modulate the immune system is a significant aspect of its protective effects against a range of pathological conditions characterized by inflammation and oxidative damage.

Regulation of Immune Cell Activation and Cytokine Production

Preclinical research highlights the significant immunomodulatory properties of crocin, a primary bioactive constituent of saffron, with studies often investigating the compound's effects without specifying isomers like Crocin-4. These investigations demonstrate a potent ability to modulate the activation of immune cells and the subsequent production of cytokines, key signaling molecules in the immune system.

In a murine model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, crocin treatment was found to attenuate T cell proliferation. This suggests an inhibitory effect on the expansion of T lymphocytes, which are central players in cell-mediated immune responses and autoimmune pathologies. The mechanism for this appears linked to the modulation of transcription factors that guide T cell differentiation, steering the response towards a more regulated state.

Crocin's influence extends to the intricate network of cytokines, where it has been shown to suppress pro-inflammatory cytokines while promoting an anti-inflammatory profile. Numerous studies have detailed its ability to inhibit the expression and secretion of a wide array of pro-inflammatory mediators. In various experimental models, crocin has been reported to decrease levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), IL-6, IL-12, and IL-17. For instance, in a rat model of collagen-induced arthritis, crocin inhibited the expression of TNF-α, IL-17, and IL-6 in both serum and ankle tissues. Similarly, in models of allergic airway disease, crocin treatment suppressed IL-4, IL-5, and IL-13.

The molecular mechanisms underlying these anti-inflammatory effects are multifaceted. Evidence points towards the regulation of key intracellular signaling pathways. Crocin has been shown to downregulate the activity of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that controls the expression of many pro-inflammatory genes. It can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including the phosphorylation of JNK, which is involved in inflammatory responses.

Conversely, some studies indicate that crocin can enhance the production of anti-inflammatory cytokines. At lower concentrations, crocin was found to increase the mRNA expression of transforming growth factor-beta (TGF-β), IL-10, and IL-4 in mesenchymal stem cells. This dual action of suppressing pro-inflammatory and boosting anti-inflammatory mediators underscores its potent immunoregulatory capacity.

| Cytokine | Effect | Experimental Model/Context | Reference |

|---|---|---|---|

| TNF-α | Inhibited | Collagen-Induced Arthritis (Rats), LPS-Stimulated Cells | |

| IL-1β | Inhibited | LPS-Stimulated Cells, Mesenchymal Stem Cells (higher doses) | |

| IL-6 | Inhibited | Collagen-Induced Arthritis (Rats), Benign Prostatic Hyperplasia (Rats) | |

| IL-17 | Inhibited | Collagen-Induced Arthritis (Rats), Mesenchymal Stem Cells (higher doses) | |

| IFN-γ | Inhibited/Reduced | Mesenchymal Stem Cells (higher doses) | |

| IL-4 | Inhibited / Increased | Allergic Airway Model (Inhibited); Mesenchymal Stem Cells (Increased at lower doses) | |

| IL-10 | Increased | Mesenchymal Stem Cells (lower doses) | |

| CXCL8 | Inhibited | Collagen-Induced Arthritis (Rats) |

Influence on Humoral and Cellular Immunity

Crocin demonstrates a broad influence over both major arms of the adaptive immune system: cellular and humoral immunity.

In the domain of cellular immunity, which is primarily mediated by T lymphocytes, crocin has been shown to exert significant regulatory effects. As noted previously, it can attenuate T cell proliferation, a key feature of its immunosuppressive activity in autoimmune models. Beyond simply reducing T cell numbers, crocin also appears to modulate their function and differentiation. Studies in the EAE mouse model indicated that crocin treatment altered the expression of transcription factors, favoring the development of regulatory T cells (Tregs). Tregs are a specialized subset of T cells that play a critical role in maintaining immune tolerance and preventing excessive immune responses. Further research has shown that lower concentrations of crocin can increase the Treg population in mesenchymal stem cell cultures. Additionally, crocin has been observed to restore the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells, which is often dysregulated in inflammatory and autoimmune conditions.

Regarding humoral immunity, which involves B lymphocytes and the production of antibodies, research indicates that crocin can have an enhancing effect. A study conducted in domestic short hair cats investigated the impact of crocin on various immune parameters. The results showed that crocin administration led to a significant increase in the concentrations of several key immunoglobulins. Specifically, levels of Immunoglobulin A (IgA), Immunoglobulin G (IgG), and Immunoglobulin M (IgM) were all elevated following treatment. This suggests that crocin can bolster the humoral immune response, potentially leading to improved defense against pathogens. Interestingly, this study noted that while humoral immunity was enhanced, there were no significant changes in lymphocyte or monocyte counts, suggesting a more targeted effect on the adaptive immune system rather than a broad impact on all innate immune cells.

| Immunoglobulin | Effect | Experimental Model | Reference |

|---|---|---|---|

| Immunoglobulin A (IgA) | Increased | Domestic Short Hair Cats | |

| Immunoglobulin G (IgG) | Increased | Domestic Short Hair Cats | |

| Immunoglobulin M (IgM) | Increased | Domestic Short Hair Cats |

Molecular and Cellular Mechanisms of Crocin 4 Action

Interactions of Crocin-4 with Cellular Receptors and Signaling Proteins

Research indicates that crocin (B39872) can physically bind to a diverse array of cellular proteins. nih.gov These include structural proteins, membrane transporters, and enzymes involved in critical cellular processes such as ATP production, redox homeostasis, and signal transduction. nih.govresearchgate.net Specific proteins identified as potential interaction partners through affinity-based methods include beta-actin-like protein 2, components of the cytochrome b-c1 complex, ATP synthase subunit beta, tubulin beta-3 and beta-6 chains, 14-3-3 protein beta/alpha, V-type proton ATPase catalytic subunit A, 60 kDa heat shock protein, creatine (B1669601) kinase b-type, peroxiredoxin-2, acetyl-CoA acetyltransferase, cytochrome c1, and proteasome subunits alpha type-4 and type-6. nih.govresearchgate.net The interaction with 14-3-3 proteins is notable, as these proteins are involved in regulating various biological processes, including signal transduction, transcriptional control, cell proliferation, apoptosis, and ion channel physiology. nih.gov The affinity of crocin for proteasome subunits may contribute to its cytotoxic effects observed at higher concentrations. nih.gov Interaction with heat shock protein 60 might explain some of the protective effects attributed to saffron. nih.gov

Regulation of Gene Expression and Epigenetic Modifications by Crocin-4

Crocin has been shown to influence gene expression, and its effects may involve epigenetic modifications. Epigenetic modifications, such as DNA methylation and histone modifications, regulate gene expression without altering the underlying DNA sequence. nih.govjptcp.com These modifications can be influenced by environmental factors, including dietary components. nih.gov

Studies suggest that crocin can modulate the expression of specific genes, including those involved in inflammatory responses and oxidative stress. For instance, crocin has been reported to inhibit the expression of nuclear factor (NF)-κB-induced Matrix metalloproteinases (MMPs), which are involved in cartilage breakdown. sid.ir Crocin also influenced the expression levels of microRNAs (miRNAs), which are small non-coding RNAs that regulate post-transcriptional gene expression and have epigenetic properties. sid.ir Specifically, crocin treatment affected the gene expression of miR-21 and miR-155 in patients with osteoarthritis. sid.ir

While direct evidence of Crocin-4 specifically inducing epigenetic modifications like DNA methylation or histone acetylation is less extensively documented in the provided sources compared to its effects on gene expression, the broader context of crocins and other natural compounds suggests a potential for such interactions. jptcp.comnih.govimrpress.com The ability of crocin to modulate gene expression related to inflammation and oxidative stress sid.ir aligns with mechanisms that can be influenced by epigenetic changes.

Modulation of Protein Kinase Cascades by Crocin-4 (e.g., ERK, Akt, GSK3β)

Crocin-4 and related crocins have demonstrated the ability to modulate several important protein kinase signaling pathways, including ERK, Akt, and GSK3β.

The PI3K/Akt/GSK-3β pathway is involved in various cellular processes, including cell survival, glucose uptake, and angiogenesis. nih.gov Activation of this pathway is often associated with protective effects. nih.gov Crocin has been shown to enhance the protein levels of phosphorylated Akt (p-Akt), indicating activation of the Akt pathway. nih.gov This activation appears to be essential for the protective effects of crocin against high glucose-induced injury in renal epithelial cells. nih.gov The PI3K/Akt/mTOR signaling pathway is also implicated in the regulation of autophagy and apoptosis, and crocin treatment has been shown to influence this pathway. amegroups.org Specifically, crocin can augment the activity of the PI3K/Akt/mTOR pathway. mums.ac.ir

The extracellular signal-regulated kinase (ERK) pathway is involved in various cellular responses, including proliferation, differentiation, and survival. researchgate.net Crocin has been shown to influence ERK levels. researchgate.net In some contexts, crocin can down-regulate phosphorylated ERK (p-ERK) levels, contributing to cytoprotective effects. mums.ac.ir Crocin's effect on memory performance in sleep-deprived rats was associated with increased levels of ERK in the hippocampus. researchgate.net

Glycogen (B147801) synthase kinase-3β (GSK3β) is a kinase involved in numerous cellular processes, including glycogen metabolism, cell signaling, and apoptosis. The PI3K/Akt pathway can inactivate GSK3β by phosphorylation. mdpi.com While the provided sources directly link crocin to the modulation of Akt and ERK, the modulation of GSK3β is often downstream of Akt activation. mdpi.comumlub.pl The involvement of the PI3K/Akt/GSK-3β pathway in conditions like Alzheimer's disease, where crocin has shown potential benefits, further suggests an indirect influence of crocin on GSK3β activity through its effects on Akt. umlub.pl

The modulation of these kinase cascades by crocin highlights its potential to influence diverse cellular functions and provides a basis for its observed biological activities.

Influence of Crocin-4 on Mitochondrial Dynamics and Bioenergetics